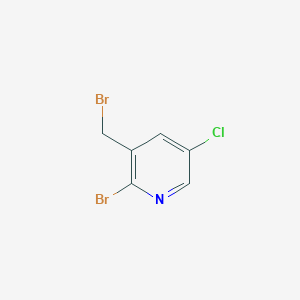

2-Bromo-3-(bromomethyl)-5-chloropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

2-bromo-3-(bromomethyl)-5-chloropyridine |

InChI |

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |

InChI Key |

MBBCYMAAJDUUQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CBr)Br)Cl |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 2 Bromo 3 Bromomethyl 5 Chloropyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 2-bromo-3-(bromomethyl)-5-chloropyridine can occur at two different locations: the benzylic carbon of the bromomethyl group or the carbon atoms of the pyridine (B92270) ring bearing halogen substituents. The reaction conditions determine the site of substitution.

Reactivity of the Bromomethyl Group for C-X Bond Formation (X=C, N, O, S)

The bromomethyl group (-CH₂Br) at the 3-position is analogous to a benzylic halide and is exceptionally reactive towards nucleophiles. This high reactivity is due to the stability of the potential carbocation intermediate, which is stabilized by the adjacent aromatic pyridine ring. Consequently, this site readily undergoes Sₙ2-type reactions with a wide array of nucleophiles under relatively mild conditions, leading to the formation of new carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds.

The bromomethyl group serves as a potent electrophilic center. Reactions with various nucleophiles typically proceed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

C-N Bond Formation: Amines, both primary and secondary, readily displace the bromide to form the corresponding aminomethylpyridine derivatives. These reactions are fundamental in building scaffolds for pharmaceuticals.

C-O Bond Formation: Alkoxides and phenoxides react to yield ether linkages. Hydroxide ions can be used to form the corresponding alcohol, 3-(hydroxymethyl)-2-bromo-5-chloropyridine.

C-S Bond Formation: Thiolates are excellent nucleophiles for this transformation, leading to the synthesis of thioethers.

C-C Bond Formation: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to extend the carbon chain, providing access to a variety of derivatives with new carbon skeletons.

| Bond Formed | Nucleophile Type | Typical Reagents | Product Class |

|---|---|---|---|

| C-N | Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Piperidine), Azides (e.g., NaN₃) | Aminomethylpyridines, Azidomethylpyridines |

| C-O | Oxygen Nucleophiles | Alkoxides (e.g., NaOEt), Phenoxides, Hydroxides (e.g., NaOH) | Alkoxymethylpyridines, Aryloxymethylpyridines, Pyridylmethanols |

| C-S | Sulfur Nucleophiles | Thiolates (e.g., NaSPh), Thiourea | Thioethers, Isothiouronium salts |

| C-C | Carbon Nucleophiles | Cyanides (e.g., KCN), Enolates (e.g., Diethyl malonate) | Pyridylacetonitriles, Malonic ester derivatives |

Nucleophilic Aromatic Substitution (SNAr) at Ring Halogen Positions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying the pyridine ring itself. youtube.comnih.gov In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. nih.govlibretexts.org The pyridine ring nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. youtube.com

In this compound, both the C2-Br and C5-Cl bonds are potential sites for SNAr. However, the reactivity of these positions is not equal. The C2 position is directly activated by the ring nitrogen, making the C2-Br bond significantly more susceptible to nucleophilic attack than the C5-Cl bond. youtube.com For SNAr to occur, especially at the less activated C5 position, strongly electron-withdrawing groups are typically required, or very strong nucleophiles must be employed. libretexts.org The relative reactivity of halogens as leaving groups in SNAr can be counterintuitive; often, fluoride (B91410) is the best leaving group due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step. youtube.comyoutube.com Between bromide and chloride, bromide is generally a better leaving group once the Meisenheimer complex is formed.

Selective substitution can often be achieved by controlling the reaction conditions. For instance, milder conditions will favor substitution at the highly reactive bromomethyl group, while harsher conditions (e.g., higher temperatures, stronger bases) are required to effect substitution at the C2-Br position via an SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for derivatizing this compound at its ring halogen positions. rsc.orgnih.gov These reactions typically employ palladium catalysts. mdpi.com A key principle governing selectivity in dihalogenated substrates is the difference in reactivity of the carbon-halogen bonds. The C-Br bond is weaker and more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. illinois.edu Therefore, cross-coupling reactions on this substrate are expected to occur selectively at the C2-Br position, leaving the C5-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. mdpi.comnih.gov This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

For this compound, Suzuki-Miyaura coupling provides a direct route to 2-aryl-5-chloropyridine derivatives. The reaction would selectively proceed at the more reactive C2-Br bond. illinois.edu A typical catalytic system consists of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., PPh₃, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a suitable solvent mixture, often containing water. researchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Ligand | PPh₃, XPhos, SPhos, rac-BINAP | Stabilizes the palladium center and modulates its reactivity |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters | Source of the aryl group |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boron reagent and facilitates the catalytic cycle |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and catalyst |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is an efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is co-catalyzed by palladium and copper complexes. wikipedia.orgscirp.org This reaction is instrumental for introducing alkynyl moieties into aromatic systems, which are themselves versatile functional groups for further transformations.

When applied to this compound, the Sonogashira coupling would selectively occur at the C2-Br position to yield 2-alkynyl-5-chloropyridine derivatives. The standard reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine, which also serves as a solvent), and a ligand. scirp.orgsemanticscholar.orgsoton.ac.uk The reaction is generally carried out under mild, anaerobic conditions. scirp.org

Heck and Stille Coupling for Olefination and Alkylation

Heck Coupling

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgarkat-usa.org This reaction is a powerful tool for olefination. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, and a base (e.g., Et₃N, K₂CO₃). wikipedia.orgnih.gov For this compound, the Heck reaction would selectively functionalize the C2 position, leading to the formation of 2-vinyl-5-chloropyridine derivatives with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.org It is a highly versatile C-C bond-forming reaction due to the stability and functional group tolerance of the organostannane reagents. wikipedia.orgorganic-chemistry.org A significant drawback is the toxicity of the tin compounds. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, and for the target substrate, the reaction would occur at the C2-Br bond. This allows for the introduction of various alkyl, alkenyl, aryl, or alkynyl groups, depending on the organostannane used. A typical catalyst system is Pd(PPh₃)₄ in a solvent like DMF or toluene. harvard.edu

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / Ligand / Base (Et₃N) | Substituted Alkenes (Olefins) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Alkenyl, or Aryl substituted pyridines |

Buchwald-Hartwig Amination and Related C-N Couplings

The formation of carbon-nitrogen bonds is a cornerstone of many chemical syntheses, and this compound offers two distinct reactive sites for such transformations: the C2-bromo substituent on the pyridine ring and the bromomethyl group at the C3 position.

The bromo group at the C2 position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of arylamines from aryl halides. While specific examples involving this compound are not extensively documented in publicly available literature, the general applicability of the Buchwald-Hartwig amination to 2-bromopyridines is well-established. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the pyridine with a primary or secondary amine. The choice of ligand is crucial and can influence the reaction's efficiency and scope. For instance, sterically hindered biaryl phosphine ligands have proven effective in the amination of various aryl bromides.

Simultaneously, the bromomethyl group at the C3 position is highly susceptible to nucleophilic substitution by amines. This reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide ion. This provides a direct method for introducing an aminomethyl substituent onto the pyridine ring. The reactivity of the bromomethyl group is generally higher than that of the aryl bromide in nucleophilic substitution reactions, allowing for selective functionalization under appropriate conditions.

These two reactive centers offer orthogonal pathways to C-N bond formation, enabling the synthesis of a diverse range of substituted pyridine derivatives. For example, one could envision a stepwise approach where the bromomethyl group is first substituted by an amine, followed by a Buchwald-Hartwig amination at the C2 position, or vice versa, to generate polysubstituted pyridines.

Table 1: Potential C-N Coupling Reactions of this compound

| Reaction Type | Reactive Site | Reagents and Conditions (General) | Product Type |

| Buchwald-Hartwig Amination | C2-Bromo | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu), amine, inert solvent | 2-Amino-3-(bromomethyl)-5-chloropyridine derivative |

| Nucleophilic Substitution | C3-Bromomethyl | Primary or secondary amine, base (optional), solvent (e.g., DMF, CH₃CN) | 2-Bromo-3-(aminomethyl)-5-chloropyridine derivative |

Electrophilic Reactions on Intermediates and Ring-Opening/Closing Strategies

The pyridine ring in this compound is electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution than benzene. However, the presence of activating or directing groups, or the use of harsh reaction conditions, can facilitate such reactions. The chlorine atom at the C5 position is an ortho, para-director, while the bromo and bromomethyl groups are deactivating. Electrophilic attack would likely occur at the C4 or C6 positions, though this is expected to be challenging.

More relevant are the electrophilic properties of intermediates derived from the starting material. The bromomethyl group itself is a potent electrophile, readily reacting with a wide range of nucleophiles as discussed in the previous section.

Strategies involving ring-opening and closing of the pyridine nucleus represent a more advanced approach to derivatization. The Zincke reaction, for instance, involves the ring-opening of pyridinium (B92312) salts upon treatment with primary or secondary amines. Formation of a pyridinium salt from this compound, for example by N-alkylation, could create an intermediate susceptible to ring-opening. This would generate a highly functionalized linear intermediate that could then be cyclized to form different heterocyclic or carbocyclic systems. While specific applications of these strategies to this compound are not readily found in the literature, the general principles of pyridine ring chemistry suggest their potential feasibility.

Functional Group Interconversions and Manipulations

The various functional groups on this compound allow for a range of interconversions, providing access to a wider array of derivatives.

One of the most straightforward transformations is the oxidation of the bromomethyl group. Using appropriate oxidizing agents, this group can be converted into an aldehyde (formyl group) or a carboxylic acid. This introduces a new set of reactive handles for further synthetic manipulations, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

The halogen substituents on the pyridine ring also offer opportunities for functional group interconversions. For instance, the bromo group at the C2 position can potentially undergo halogen-exchange reactions to be replaced by another halogen, such as fluorine, under specific conditions. Furthermore, both the bromo and chloro groups can be subjected to metal-halogen exchange, typically with organolithium reagents, to generate lithiated pyridine species. These intermediates can then be trapped with various electrophiles to introduce a wide range of substituents, such as alkyl, aryl, or silyl (B83357) groups.

The reduction of the aryl halides is another possible transformation. Catalytic hydrogenation or treatment with reducing agents could potentially remove the bromo and/or chloro substituents, leading to the corresponding des-halo pyridine derivatives. The relative reactivity of the C-Br and C-Cl bonds would influence the selectivity of such a reduction.

Table 2: Examples of Functional Group Interconversions

| Functional Group | Transformation | Reagents and Conditions (General) | Resulting Functional Group |

| 3-(Bromomethyl) | Oxidation | e.g., N-methylmorpholine N-oxide (NMO), tetrapropylammonium (B79313) perruthenate (TPAP) | 3-Formyl |

| 3-(Bromomethyl) | Oxidation | e.g., KMnO₄, Jones reagent | 3-Carboxylic acid |

| 2-Bromo | Halogen Exchange | e.g., KF, phase-transfer catalyst | 2-Fluoro |

| 2-Bromo / 5-Chloro | Metal-Halogen Exchange | e.g., n-BuLi, t-BuLi | 2-Lithio / 5-Lithio intermediate |

Stereoselective Transformations (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. Therefore, direct stereoselective transformations on the molecule itself are not applicable. However, chiral derivatives can be synthesized from this precursor, which could then be subjected to stereoselective reactions.

For instance, nucleophilic substitution of the bromomethyl group with a chiral amine would lead to the formation of a chiral product. Similarly, if a derivative of this compound containing a prochiral center is synthesized, stereoselective reactions could be employed to control the formation of a specific stereoisomer.

While there is a lack of specific literature on stereoselective transformations of derivatives of this compound, the broader field of asymmetric synthesis offers numerous potential strategies. For example, the synthesis of chiral piperidines from pyridine precursors is an active area of research. A potential, albeit multi-step, approach could involve the reduction of the pyridine ring of a suitably functionalized derivative of this compound to a piperidine, where stereocenters could be introduced and controlled using chiral catalysts or auxiliaries. Such strategies would significantly expand the synthetic utility of this versatile building block into the realm of chiral molecules.

Applications of 2 Bromo 3 Bromomethyl 5 Chloropyridine As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds. 2-Bromo-3-(bromomethyl)-5-chloropyridine serves as an excellent starting material for the synthesis of more complex heterocyclic systems. The bromine atom at the 2-position can be readily displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the bromomethyl group at the 3-position can be used to annulate new rings onto the pyridine core. This dual reactivity is instrumental in building fused and polycyclic heterocyclic scaffolds, which are often challenging to synthesize through other methods.

Role in the Synthesis of Precursors for Pharmaceutical and Agrochemical Development

The pyridine nucleus is a common feature in many pharmaceutical and agrochemical agents. guidechem.com this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients, including those with potential anti-inflammatory and anti-cancer properties. chemimpex.comchemimpex.com Its utility extends to the agrochemical industry, where it is employed in the creation of novel herbicides and fungicides designed to enhance crop protection. chemimpex.comchemimpex.com

For instance, related 2-bromopyridine (B144113) derivatives are crucial in the synthesis of inhibitors for enzymes and receptors implicated in various diseases. guidechem.com The ability to selectively modify both the ring and the side chain of the molecule allows medicinal chemists to fine-tune the pharmacological properties of lead compounds, optimizing their efficacy and specificity.

| Field | Application | Example Compound Classes |

|---|---|---|

| Pharmaceuticals | Synthesis of active ingredients | Anti-inflammatory drugs, Anti-cancer agents, Enzyme inhibitors |

| Agrochemicals | Formulation of crop protection agents | Herbicides, Fungicides |

Contributions to Advanced Materials Synthesis

The unique electronic and structural properties of pyridine-containing molecules make them attractive components for advanced materials. This compound and its derivatives are utilized in the synthesis of specialized polymers and materials for coatings and adhesives. chemimpex.com The introduction of the pyridine moiety can impart desirable characteristics such as thermal stability, conductivity, and specific optical properties.

In the realm of optoelectronics, pyridine-based ligands are integral to the formation of metal complexes that exhibit interesting photophysical behaviors. The ability to functionalize this compound at two distinct positions allows for the creation of tailored ligands for a variety of metal ions, leading to the development of novel materials for applications in light-emitting diodes (LEDs) and solar cells.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid discovery of new molecules with desired properties. The orthogonal reactivity of the two bromine atoms in this compound makes it an ideal scaffold for the generation of large and diverse chemical libraries.

By systematically reacting a series of different building blocks at the 2-position (via cross-coupling) and another series at the 3-position (via nucleophilic substitution), a vast array of distinct compounds can be synthesized. This approach significantly accelerates the drug discovery process by allowing for the high-throughput screening of many potential candidates. The generation of positional scanning libraries, where one position is fixed while the others are varied, is a common strategy in this field.

Precursor for Supramolecular Assemblies and Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is exploited in the field of supramolecular chemistry to construct large, well-defined assemblies.

By attaching polymer chains or other functional groups to the pyridine core, researchers can create metallo-supramolecular polymers. pku.edu.cn In these systems, metal-ligand coordination bonds act as the links between repeating units, leading to the formation of linear, branched, or even star-shaped architectures. pku.edu.cn These materials can exhibit unique properties, such as self-healing and responsiveness to external stimuli. The ability to precisely control the structure of these assemblies at the molecular level opens up possibilities for the development of novel "smart" materials and nanoscale devices.

Advanced Spectroscopic and Structural Analysis Methodologies for 2 Bromo 3 Bromomethyl 5 Chloropyridine Derivatives

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Bromo-3-(bromomethyl)-5-chloropyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. Both ¹H and ¹³C NMR spectroscopy are routinely employed.

In the ¹H NMR spectrum of a derivative like this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the bromo, chloro, and bromomethyl substituents. For instance, in the related compound 2-Bromo-5-chloropyridine, proton signals have been observed at δ 7.44 (d, J = 8.42 Hz, 1H), 7.54 (m, 1H), and 8.36 (s, 1H). chemicalbook.com For this compound, one would expect to see distinct signals for the two aromatic protons and a characteristic signal for the methylene (B1212753) protons of the bromomethyl group, likely in the range of 4.5-5.0 ppm.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. For the pyridine ring of this compound, the carbon atoms would resonate in the aromatic region of the spectrum. The carbon of the bromomethyl group would appear in the aliphatic region at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structures and should be confirmed by experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145 |

| C3 | - | ~130 |

| C4 | ~7.8 | ~140 |

| C5 | - | ~135 |

| C6 | ~8.4 | ~150 |

| -CH₂Br | ~4.7 | ~30 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of a molecule through the analysis of its fragmentation pattern. For this compound, mass spectrometry can be used to confirm its molecular formula, C₆H₄Br₂ClN, and to monitor the progress of reactions involving this compound.

Due to the presence of bromine and chlorine isotopes, the mass spectrum of this compound would exhibit a characteristic isotopic pattern in the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This would result in a complex cluster of peaks for the molecular ion, which can be simulated and compared with the experimental spectrum to confirm the presence of these halogens.

The fragmentation of this compound in the mass spectrometer would likely involve the loss of bromine or chlorine atoms, or the bromomethyl group. The analysis of these fragment ions can provide further confirmation of the molecule's structure.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound Note: Intensities are relative to the most abundant peak in the cluster.

| m/z | Isotopic Composition | Relative Intensity (%) |

| 283 | C₆H₄⁷⁹Br₂³⁵ClN | ~75 |

| 285 | C₆H₄⁷⁹Br⁸¹Br³⁵ClN / C₆H₄⁷⁹Br₂³⁷ClN | ~100 |

| 287 | C₆H₄⁸¹Br₂³⁵ClN / C₆H₄⁷⁹Br⁸¹Br³⁷ClN | ~50 |

| 289 | C₆H₄⁸¹Br₂³⁷ClN | ~10 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of the molecular structure of this compound derivatives, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a successful X-ray crystallographic analysis, a single crystal of the compound of sufficient quality is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Principles of Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by the absorption of infrared radiation or by the inelastic scattering of monochromatic light (Raman effect).

The IR and Raman spectra of this compound would show a series of absorption bands or scattering peaks corresponding to the various vibrational modes of the molecule. The positions of these bands are characteristic of specific functional groups and bond types. For example, the C-H stretching vibrations of the pyridine ring would be expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The vibrations of the bromomethyl group would also have characteristic frequencies.

Both IR and Raman spectroscopy provide complementary information. Some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. Therefore, the use of both techniques can provide a more complete picture of the vibrational properties of the molecule. For instance, the IR and Raman spectra of the related 2-amino-5-chloropyridine (B124133) have been studied in detail, providing a basis for the interpretation of the spectra of more complex derivatives. core.ac.uksigmaaldrich.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are predicted values based on typical group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| CH₂ Bend | 1400 - 1470 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

Computational Chemistry and Theoretical Studies Pertaining to 2 Bromo 3 Bromomethyl 5 Chloropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. researcher.lifeias.ac.inmostwiedzy.plresearchgate.netscirp.org For 2-Bromo-3-(bromomethyl)-5-chloropyridine, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31+G* or aug-cc-pVTZ), would be employed to determine its optimized geometry and electronic properties. mostwiedzy.plbohrium.com

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. scirp.orgresearchgate.net

In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms on the pyridine (B92270) ring, as well as the bromine on the methyl group, would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The precise distribution and energy levels of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO distribution would likely indicate that the carbon atoms attached to the halogens are susceptible to nucleophilic attack. DFT calculations can also generate electron density maps and electrostatic potential surfaces, which visually represent the charge distribution and highlight electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. researchgate.net

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.govrsc.orgprinceton.edu For this compound, theoretical investigations could explore various reaction pathways, such as nucleophilic substitution at the pyridine ring or at the bromomethyl group.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and, consequently, the reaction rate. chemrxiv.org Computational methods can precisely locate the geometry of transition states and analyze their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface.

For example, the reaction of this compound with a nucleophile could proceed via an S_N_Ar (substitution nucleophilic aromatic) mechanism at the pyridine ring or an S_N_2 (substitution nucleophilic bimolecular) mechanism at the bromomethyl carbon. nih.govresearchgate.net DFT calculations could determine the activation barriers for both pathways, thereby predicting which reaction is kinetically favored. researchgate.net Such studies on related systems have shown that the nature of the substituents and the reaction conditions can significantly influence the preferred mechanism. mdpi.com

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of this compound with a Nucleophile

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| S_N_Ar at C2-Br | Trigonal bipyramidal intermediate | 25 |

| S_N_2 at CH₂Br | Pentacoordinate carbon | 18 |

Note: The values in this table are for illustrative purposes to show how computational data can differentiate between competing reaction pathways.

Prediction of Reactivity and Regioselectivity

The electronic structure information obtained from DFT calculations can be used to predict the reactivity and regioselectivity of this compound in various chemical reactions. nih.govresearchgate.netoptibrium.com Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the pyridine ring is electron-deficient due to the electronegative nitrogen and halogen substituents, making it susceptible to nucleophilic attack. ias.ac.in The regioselectivity of such an attack would be governed by the distribution of the LUMO and the calculated partial charges on the ring carbons. It is likely that the positions ortho and para to the nitrogen atom (C2 and C4/C6) would be the most electrophilic. The presence of the bromine at C2 and chlorine at C5 would further influence the reactivity of these positions.

Furthermore, the bromomethyl group at the C3 position is a reactive site for nucleophilic substitution. mdpi.com Computational models could predict whether a given nucleophile would preferentially attack the pyridine ring or the bromomethyl group by comparing the activation energies for each pathway. github.com The interplay between the electronic effects of the ring substituents and the inherent reactivity of the benzylic-like bromide would be a key aspect of such a predictive study.

Illustrative Data Table: Predicted Regioselectivity for Nucleophilic Attack on this compound

| Atomic Site | Fukui Index (f-) | Predicted Reactivity |

| C2 | 0.25 | High for nucleophilic attack |

| C4 | 0.18 | Moderate for nucleophilic attack |

| C6 | 0.22 | High for nucleophilic attack |

| CH₂ | 0.35 | Very high for S_N_2 reaction |

Note: This table illustrates how calculated reactivity indices can be used to predict the most likely sites of reaction. The values are hypothetical.

Conformation Analysis and Energetics

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity and interactions. mdpi.comnih.govacs.org For this compound, a key conformational feature is the rotation around the C3-CH₂Br single bond. This rotation would give rise to different conformers, each with a distinct energy.

Computational methods can be used to perform a systematic conformational analysis by rotating the bromomethyl group and calculating the potential energy at each rotational angle. This would allow for the identification of the most stable conformer(s) (energy minima) and the rotational energy barriers (energy maxima). chemrxiv.org The relative energies of the different conformers can be used to determine their population at a given temperature using the Boltzmann distribution.

Understanding the preferred conformation is important as it can influence the molecule's reactivity by affecting the accessibility of different reactive sites. For example, the orientation of the bromomethyl group relative to the pyridine ring could impact its susceptibility to nucleophilic attack due to steric hindrance or through-space electronic interactions. researchgate.net

Illustrative Data Table: Calculated Relative Energies of Conformers of this compound

| Dihedral Angle (N-C3-CH₂-Br) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Stable) |

| 120° | 2.0 | Eclipsed (Transition State) |

| 180° | 0.5 | Anti (Stable) |

Note: This is an illustrative table representing the kind of data obtained from a conformational analysis. The exact values would depend on the level of theory used.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling encompasses a range of computational techniques used to establish relationships between the structure of a molecule and its chemical reactivity. nih.govnih.govacs.org For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to develop predictive models. nih.govresearchgate.net

In the context of this compound, molecular modeling could be used to understand how variations in the substitution pattern on the pyridine ring would affect its reactivity. By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of analogous compounds and correlating them with experimentally observed reaction rates or selectivities, a predictive QSAR model can be built.

Such models can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts. For example, a model could be developed to predict the rate of a particular nucleophilic substitution reaction based on descriptors such as the HOMO-LUMO gap, partial charges on the reacting atoms, and the volume of the substituents. nih.gov This approach allows for a systematic exploration of the chemical space and the rational design of molecules with desired reactivity profiles.

Illustrative Data Table: Example of a Simple QSAR Correlation for Reactivity

| Compound | log(k_rel) (Experimental) | HOMO-LUMO Gap (Calculated) | Partial Charge on C2 (Calculated) |

| Analog 1 | 1.0 | 5.8 eV | +0.15 |

| Analog 2 | 1.5 | 5.6 eV | +0.18 |

| Target Compound | Predicted: 1.8 | 5.5 eV | +0.20 |

Note: This table illustrates the principle of a QSAR study, where calculated descriptors are correlated with experimental data to make predictions. The data is hypothetical.

Future research on this compound is charting a course toward greener, more efficient, and versatile chemical applications. As a highly functionalized pyridine derivative, this compound is a valuable building block in various chemical sectors. Ongoing research aims to refine its synthesis and expand its utility, focusing on sustainability, advanced catalytic methods, and integration with modern automated platforms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-(bromomethyl)-5-chloropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine derivatives. For example, bromination of 5-chloro-3-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CHCl₃ achieves selective bromination at the methyl group . Temperature control (60–80°C) and stoichiometric ratios (1:1.2 substrate:NBS) are critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. The methylene bromine (CH₂Br) typically appears as a singlet at δ 4.3–4.7 ppm, while aromatic protons show splitting patterns consistent with adjacent halogens .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₆H₄Br₂ClN: theoretical 287.38 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is recommended .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to volatile brominated byproducts .

- Emergency Measures : For skin contact, rinse immediately with water and apply 10% sodium thiosulfate solution to neutralize bromine residues .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of bromine and chlorine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr). For Suzuki-Miyaura coupling, optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and toluene/water (3:1) at 90°C. The bromomethyl group may require protection (e.g., as a silyl ether) to prevent undesired alkylation .

Q. What computational methods can predict regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-4 position (para to Cl) may show higher reactivity in SNAr due to resonance stabilization .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution using Gaussian 16 with B3LYP/6-31G(d) basis set. Negative potentials often correlate with sites for electrophilic attack .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase). Impurities (e.g., residual solvents) may depress melting points .

- Interlaboratory Collaboration : Cross-reference data with independent studies. For example, the reported mp of 70–72°C for 5-bromo-2-chloropyridine aligns with structurally analogous compounds .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodological Answer : The bromine and chlorine substituents serve as pharmacophores in ATP-binding pocket targeting. For example, incorporate the pyridine core into pyrrolopyridine scaffolds via Buchwald-Hartwig amination. Test inhibitory activity against kinases (e.g., JAK2) using enzymatic assays (IC₅₀ determination) and molecular docking (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.